Superior NF-κB Inhibitory Potency Differentiates Verticillin A from Structurally Similar ETP Alkaloids
In a direct head-to-head comparison of seven ETP alkaloids, Verticillin A (3) demonstrated sub-micromolar inhibition of NF-κB with an IC50 of 0.1 µM. This potency was superior to the structurally related verticillin H (1) and gliocladicillin C (4), both of which were inactive at concentrations up to 10 µM, and more potent than the 0.5 µM IC50 observed for Sch 52900 (2) [1].
| Evidence Dimension | NF-κB Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.1 µM |
| Comparator Or Baseline | Verticillin H (IC50 >10 µM), Gliocladicillin C (IC50 >10 µM), Sch 52900 (IC50 = 0.5 µM) |
| Quantified Difference | Verticillin A is >100-fold more potent than Verticillin H and Gliocladicillin C, and 5-fold more potent than Sch 52900. |
| Conditions | In vitro NF-κB luciferase reporter assay in HEK-293 cells. |
Why This Matters
This demonstrates a distinct, quantifiable advantage for projects focused on the NF-κB pathway, as Verticillin A is the only compound among its closest ETP analogs that exhibits this degree of inhibitory activity.
- [1] Figueroa, M., et al. (2012). Cytotoxic epipolythiodioxopiperazine alkaloids from filamentous fungi of the Bionectriaceae. The Journal of Antibiotics, 65, 559-564. View Source
